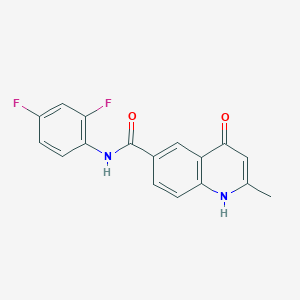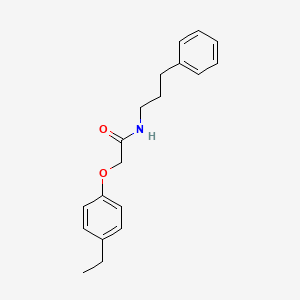![molecular formula C12H6N4O5 B5091871 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B5091871.png)
1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one (DNQX) is a chemical compound that belongs to the family of quinazolinone derivatives. DNQX is commonly used in scientific research as an antagonist of glutamate receptors, specifically AMPA and kainate receptors. This compound is known for its ability to block the activity of these receptors, which are involved in the regulation of synaptic plasticity, learning, and memory.
作用机制
1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one acts as a competitive antagonist of AMPA and kainate receptors by binding to the glutamate binding site on these receptors. By blocking the activity of these receptors, this compound prevents the activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to impair learning and memory, reduce seizure activity, and protect against neurodegeneration. This compound has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one in lab experiments is its high potency and selectivity for AMPA and kainate receptors. This allows researchers to specifically target these receptors without affecting other glutamate receptors. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of exposure.
未来方向
There are a number of future directions for research involving 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one. One area of interest is the development of novel compounds that target AMPA and kainate receptors with greater selectivity and reduced toxicity. Another direction is the investigation of the role of glutamate receptors in the pathogenesis of neurodegenerative diseases, and the potential use of glutamate receptor antagonists as therapeutic agents. Finally, the use of this compound in combination with other compounds, such as NMDA receptor antagonists, may provide new insights into the complex mechanisms underlying synaptic plasticity and learning.
合成方法
The synthesis of 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one involves the reaction of 2,4-dinitroaniline with ethyl 2-oxo-2-(phenylamino)acetate in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain this compound. The yield of this synthesis method is generally high, and the purity of the product can be improved by recrystallization.
科学研究应用
1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one is widely used in scientific research as an antagonist of AMPA and kainate receptors. This compound is commonly used to investigate the role of glutamate receptors in synaptic plasticity, learning, and memory. This compound has also been used to study the effects of glutamate receptor antagonists on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1,3-dinitropyrido[2,1-b]quinazolin-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O5/c17-12-11-8(13-10-3-1-2-4-14(10)12)5-7(15(18)19)6-9(11)16(20)21/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJPGKWTTUJPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202311 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5091793.png)

![11-(2,4-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5091801.png)
![3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5091806.png)
![N-methyl-1-[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5091820.png)

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[(3S)-2-oxo-3-azepanyl]propanamide](/img/structure/B5091837.png)

![1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B5091852.png)
![2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5091859.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5091882.png)

![4-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methoxypyrimidine](/img/structure/B5091888.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091890.png)